molecular formula C20H22F3N3O B2866424 N-(2-(4-phenylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 1049443-47-1

N-(2-(4-phenylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2866424
CAS No.: 1049443-47-1
M. Wt: 377.411
InChI Key: YKGQHUQIWDVOKH-UHFFFAOYSA-N
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Description

N-(2-(4-phenylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a trifluoromethyl group attached to a benzamide moiety, which is linked to a piperazine ring substituted with a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-phenylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The phenyl group is introduced through a nucleophilic substitution reaction, followed by the attachment of the trifluoromethyl group to the benzamide moiety. The final step involves the coupling of the piperazine derivative with the benzamide.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions. Purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-(4-phenylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique chemical properties that are valuable in various synthetic pathways.

Biology: In biological research, N-(2-(4-phenylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is studied for its potential biological activities. It has been investigated for its effects on enzyme inhibition and receptor binding, making it a candidate for drug development.

Medicine: The compound has shown promise in medicinal applications, particularly in the treatment of neurological disorders. Its ability to interact with specific molecular targets in the central nervous system makes it a potential therapeutic agent for conditions such as anxiety and epilepsy.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical structure allows for the creation of novel compounds with desirable properties for various applications.

Mechanism of Action

The mechanism by which N-(2-(4-phenylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to receptors and enzymes, leading to its biological activity. The piperazine ring plays a crucial role in its ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

  • N-(2-(4-phenylpiperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide

  • N-(2-(4-phenylpiperazin-1-yl)ethyl)-2-(trifluoromethyl)benzamide

  • N-(2-(4-phenylpiperazin-1-yl)ethyl)-3-(chloromethyl)benzamide

Uniqueness: N-(2-(4-phenylpiperazin-1-yl)ethyl)-3-(trifluoromethyl)benzamide stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties compared to its analogs. This group enhances the compound's stability and reactivity, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O/c21-20(22,23)17-6-4-5-16(15-17)19(27)24-9-10-25-11-13-26(14-12-25)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGQHUQIWDVOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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